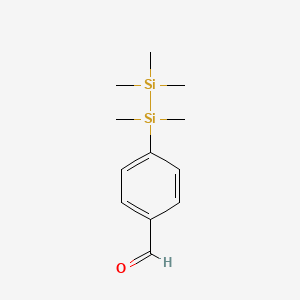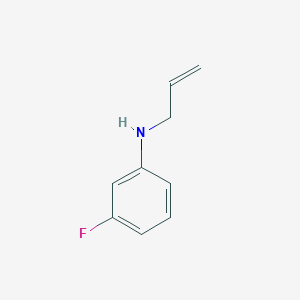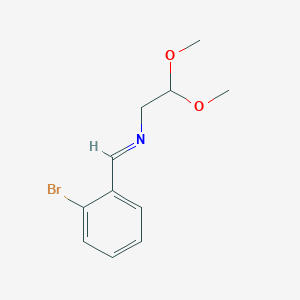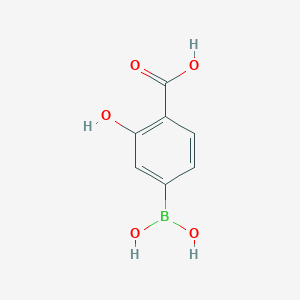
(S)-2-(4-Fluorophenyl)propanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(4-Fluorophenyl)propanal is an organic compound with the molecular formula C9H9FO It is a chiral molecule, meaning it has a non-superimposable mirror image The compound features a fluorine atom attached to a phenyl ring, which is connected to a propanal group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Fluorophenyl)propanal typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. For example, the reduction of 4-fluoroacetophenone with a chiral borane complex can yield this compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound often employs large-scale catalytic hydrogenation processes. These methods utilize high-pressure hydrogen gas and a suitable catalyst, such as palladium on carbon, to achieve the reduction of the precursor ketone to the desired aldehyde. The reaction conditions are optimized to maximize yield and enantiomeric purity.
化学反应分析
Types of Reactions
(S)-2-(4-Fluorophenyl)propanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 4-Fluorophenylacetic acid.
Reduction: (S)-2-(4-Fluorophenyl)propanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
(S)-2-(4-Fluorophenyl)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting neurological conditions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (S)-2-(4-Fluorophenyl)propanal involves its interaction with various molecular targets, such as enzymes and receptors. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to certain targets, leading to specific biological effects. The aldehyde group can also participate in covalent bonding with nucleophilic sites on proteins, potentially modifying their activity.
相似化合物的比较
Similar Compounds
2-(4-Fluorophenyl)ethanol: Similar structure but with an alcohol group instead of an aldehyde.
4-Fluorobenzaldehyde: Lacks the propyl chain, featuring only the fluorophenyl and aldehyde groups.
2-(4-Chlorophenyl)propanal: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
(S)-2-(4-Fluorophenyl)propanal is unique due to its chiral nature and the presence of both a fluorine atom and an aldehyde group
属性
分子式 |
C9H9FO |
|---|---|
分子量 |
152.16 g/mol |
IUPAC 名称 |
(2S)-2-(4-fluorophenyl)propanal |
InChI |
InChI=1S/C9H9FO/c1-7(6-11)8-2-4-9(10)5-3-8/h2-7H,1H3/t7-/m1/s1 |
InChI 键 |
AANCPBXTNIZNIJ-SSDOTTSWSA-N |
手性 SMILES |
C[C@H](C=O)C1=CC=C(C=C1)F |
规范 SMILES |
CC(C=O)C1=CC=C(C=C1)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


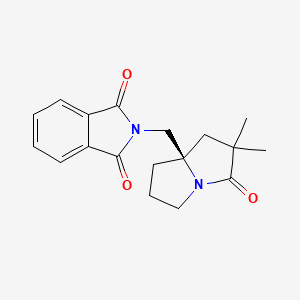
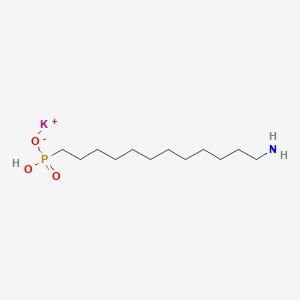

![6-Methyl-5-nitrobenzo[d]isoxazol-3-amine](/img/structure/B12843957.png)
![1,3-dibromo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one](/img/structure/B12843961.png)
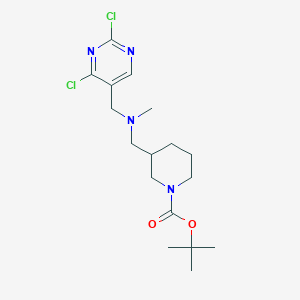

![(1R,4S,6S)-2-Azabicyclo[2.2.1]heptan-6-ol](/img/structure/B12843979.png)
![10-(Hydroxymethyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B12843984.png)
